2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid
Description
2-Methyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is a heterocyclic carboxylic acid derivative featuring a tetrazole ring at the third carbon of the propanoic acid backbone and a methyl group at the second carbon. Its molecular formula is C₅H₈N₄O₂, with a molecular weight of 156.15 g/mol (calculated). The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability while retaining hydrogen-bonding capabilities .
Properties
CAS No. |
1784792-28-4 |
|---|---|
Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-methyl-3-(2H-tetrazol-5-yl)propanoic acid |
InChI |
InChI=1S/C5H8N4O2/c1-3(5(10)11)2-4-6-8-9-7-4/h3H,2H2,1H3,(H,10,11)(H,6,7,8,9) |
InChI Key |
KPWAOFHMUXXBLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NNN=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves the cycloaddition reaction between a nitrile and an azide. This reaction is facilitated by the use of catalysts such as zinc salts or Lewis acids. The reaction conditions often include moderate temperatures and the use of solvents like water or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions
Major Products: The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The tetrazole ring can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence pathways related to inflammation, blood pressure regulation, and microbial growth inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Variants
2-Methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanoic Acid
- Structure: Methyl and tetrazole groups are both at the second carbon of propanoic acid (SMILES: CC(C)(C1=NNN=N1)C(=O)O) .
- Molecular Formula : C₅H₈N₄O₂ (identical to the target compound).
- Key Differences :
AspTtz (2-Amino-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic Acid)
- Structure: Amino group replaces the methyl at the second carbon (SMILES: NC(C(C(=O)O)N1N=NN=C1)).
- Molecular Formula : C₄H₇N₅O₂ (MW: 169.13 g/mol) .
- Demonstrated nanomolar IC₅₀ values as an EphA2 agonist in vitro .
2-{[(tert-Butoxy)carbonyl]amino}-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic Acid
Complex Derivatives with Tetrazole Moieties
AV7 (3-(4-((2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoyl)oxy)phenyl)-2-amino-propanoic Acid)
- Structure : Tetrazole attached to a biphenyl system, linked via a peptide-like backbone (MW: 598.69 g/mol) .
- Key Differences :
Compound 11 (1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoic Acid)
- Structure: Tetrazole-phenyl-imidazole-propanoic acid hybrid (MW: 297.24 g/mol) .
- Key Differences :
(2R)-2-[[2-(5-Chlorothiophen-2-yl)-4-oxidanylidene-6-[2-(1H-tetrazol-5-yl)phenyl]quinazolin-3-yl]methyl]-3-(4-chlorophenyl)propanoic Acid
Bioisosteric Replacements and Triazole Analogs
3-(1H-1,2,4-Triazol-1-yl)propanoic Acid Derivatives
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
